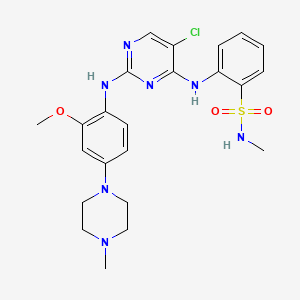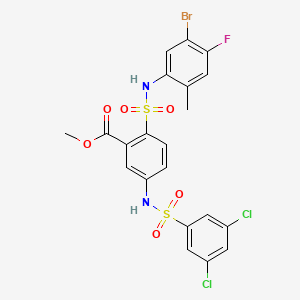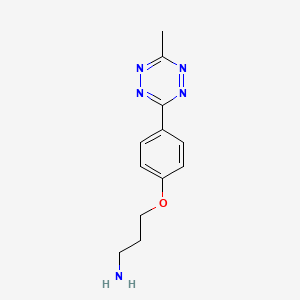
Méthyltétrazine-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of methyltetrazine-Propylamine. This reagent is supplied as HCl salt for improved stability and easy handling.
Applications De Recherche Scientifique
Chimie bioorthogonale
“Méthyltétrazine-propylamine” joue un rôle significatif en chimie bioorthogonale {svg_1} {svg_2}. Les réactions bioorthogonales sont largement utilisées dans les systèmes biologiques et ont été testées chez les patients, suscitant un grand intérêt au cours de ce siècle {svg_3}. Les réactions bioorthogonales à base de tétrazine sont essentielles dans les applications de biologie chimique {svg_4}.
Marquage cellulaire
L’une des applications de “this compound” est le marquage cellulaire {svg_5}. Le composé peut être utilisé pour marquer les cellules dans un système biologique, offrant un moyen de suivre et d’étudier ces cellules {svg_6}.
Imagerie de cellules vivantes
“this compound” est également utilisée dans l’imagerie de cellules vivantes {svg_7}. Cela permet aux scientifiques d’observer les cellules dans leur environnement naturel et de comprendre leur comportement en temps réel {svg_8}.
Diagnostic
Le composé a des applications dans le domaine du diagnostic {svg_9}. Il peut être utilisé pour détecter les maladies à un stade précoce, améliorant les chances de réussite du traitement {svg_10}.
Libération de médicaments
“this compound” est utilisée dans la libération de médicaments {svg_11}. Elle peut être utilisée pour contrôler la libération de médicaments dans l’organisme, en s’assurant qu’ils atteignent la zone cible efficacement {svg_12}.
Oncothérapie
Le composé a des applications en oncothérapie {svg_13}. Il peut être utilisé dans le traitement du cancer, offrant une nouvelle approche pour lutter contre cette maladie {svg_14}.
Imagerie fluorescente
“this compound” est utilisée en imagerie fluorescente {svg_15}. Le composé peut être utilisé pour créer des bio-sondes fluorescentes, qui sont des outils essentiels pour comprendre les systèmes biologiques {svg_16}.
Synthèse de dérivés de tétrazine
“this compound” est utilisée dans la synthèse de dérivés de tétrazine {svg_17}. Ces dérivés ont diverses applications en chimie bioorthogonale et en science des matériaux {svg_18}.
Mécanisme D'action
Target of Action
Methyltetrazine-Propylamine, also known as 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine or Methyltetrazine-propylamine HCl salt, is primarily used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of Methyltetrazine-Propylamine are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
Methyltetrazine-Propylamine acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Methyltetrazine-Propylamine is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, Methyltetrazine-Propylamine (via the PROTACs it forms) can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
The pharmacokinetic properties of the resulting protacs would be influenced by the characteristics of the methyltetrazine-propylamine linker, as well as the ligands for the e3 ligase and the target protein .
Result of Action
The primary result of the action of Methyltetrazine-Propylamine is the degradation of specific target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the activity of these proteins, potentially influencing various cellular processes . The specific effects would depend on the identity and function of the target proteins .
Action Environment
The action of Methyltetrazine-Propylamine is influenced by various environmental factors. For instance, the efficiency of protein degradation by the ubiquitin-proteasome system can be affected by factors such as temperature and pH . Additionally, the stability and efficacy of the PROTACs formed by Methyltetrazine-Propylamine could be influenced by factors such as the presence of other proteins or small molecules .
Analyse Biochimique
Biochemical Properties
Methyltetrazine-Propylamine plays a crucial role in biochemical reactions. It is used as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . This compound interacts with enzymes such as cysteine proteases, forming a covalent and irreversible enzyme-inhibitor adduct . This interaction allows the distinction between active and inactive enzyme species .
Cellular Effects
The effects of Methyltetrazine-Propylamine on cells are primarily observed through its role in ABPP. This compound influences cell function by enabling the visualization of enzyme activities within cells .
Molecular Mechanism
This process involves the formation of a covalent bond between the compound and the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct .
Temporal Effects in Laboratory Settings
The effects of Methyltetrazine-Propylamine over time in laboratory settings are primarily observed through its role in ABPP. The compound demonstrates stability and does not degrade significantly over time
Metabolic Pathways
Methyltetrazine-Propylamine is involved in metabolic pathways related to protease activity. It interacts with enzymes such as cysteine proteases
Transport and Distribution
The transport and distribution of Methyltetrazine-Propylamine within cells and tissues are primarily observed through its role in ABPP. The compound is transported to the site of active proteases, where it forms a covalent bond with the enzyme .
Subcellular Localization
The subcellular localization of Methyltetrazine-Propylamine is primarily at the site of active proteases. This localization allows the compound to exert its effects, enabling the visualization of enzyme activities within cells .
Propriétés
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


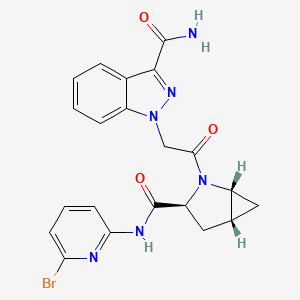

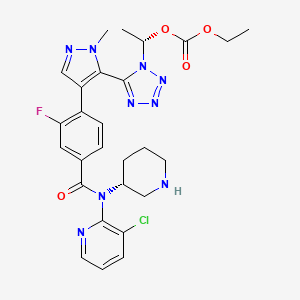

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)
![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)

